2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid
Description
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-4-17(18(20)21)22-16-12-10-15(11-13-16)19(2,3)14-8-6-5-7-9-14/h5-13,17H,4H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLOPEMJHSXARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid typically involves the reaction of 4-(1-Methyl-1-phenylethyl)phenol with butanoic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the phenoxy butanoic acid structure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
| Compound ID | Name | Molecular Formula | Purity | CAS Number | MFCD Number |
|---|---|---|---|---|---|
| QZ-9762 | [4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid | C₁₇H₁₈O₃ | 95% | 70757-61-8 | MFCD00423397 |
| QZ-5402 | This compound | C₁₉H₂₂O₃ | 95% | 861235-17-8 | MFCD03422257 |
| QZ-1716 | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid | C₁₈H₂₀O₃ | 95% | 70757-66-3 | MFCD03422228 |
| QK-1927 | 3-Methyl-4-phenyl-2,5-furandione | C₁₁H₈O₃ | 98% | 41016-29-9 | MFCD09867783 |
| QJ-2739 | 5-(2-Methylphenyl)-2-furoic acid | C₁₂H₁₀O₃ | 98% | 80174-04-5 | MFCD04039143 |
Key Structural and Functional Differences
Chain Length Variation: The acetic acid derivative (QZ-9762) has the shortest carbon chain (C2), while the butanoic acid (QZ-5402) and propanoic acid (QZ-1716) analogs exhibit longer chains (C4 and C3, respectively). Longer chains may enhance membrane permeability but could reduce solubility in aqueous media .
Substituent Effects :
- The 1-methyl-1-phenylethyl group is conserved across QZ-9762, QZ-5402, and QZ-1716, suggesting a shared role in modulating steric bulk and π-π interactions. In contrast, QK-1927 (a furandione) and QJ-2739 (a furoic acid) lack this substituent, instead featuring fused aromatic or heterocyclic systems. These differences may alter binding affinities to biological targets such as cyclooxygenase (COX) enzymes .
Functional Group Diversity :
- QK-1927 contains a furandione ring, which introduces electrophilic reactivity, while QJ-2739 incorporates a furoic acid group. These functional groups may confer distinct metabolic pathways compared to the aliphatic carboxylic acids in QZ-5402 and its analogs .
Research Findings and Patent Landscape
These compounds exhibit enhanced bioactivity in inflammation and oncology models, suggesting that structural modifications to the phenoxybutanoic acid core (e.g., halogenation or heterocyclic appendages) can significantly improve therapeutic efficacy .
Biological Activity
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid, with the molecular formula C19H22O3, has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores its biological activity, synthesis, and relevant case studies.
Molecular Characteristics:
- Molecular Weight: 298.38 g/mol
- IUPAC Name: 2-[4-(2-phenylpropan-2-yl)phenoxy]butanoic acid
The synthesis of this compound typically involves the reaction of 4-(1-Methyl-1-phenylethyl)phenol with butanoic acid derivatives under controlled conditions, often utilizing catalysts to optimize yields and purity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. It may influence various pathways by binding to receptors or enzymes, altering their activity, which can lead to diverse physiological effects. For instance, it has been studied for its potential anti-inflammatory and analgesic properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. They can donate hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress . This property is crucial in protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory activities, potentially through the modulation of inflammatory cytokines. In vitro studies have shown that it can reduce the production of pro-inflammatory markers such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 . This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting growth .
Case Studies
Several studies have explored the effects of this compound in different biological contexts:
-
Anti-inflammatory Study:
A study evaluated the impact of this compound on macrophage activation in response to lipopolysaccharides (LPS). The results indicated a significant reduction in inflammatory mediator release upon treatment with the compound, suggesting its potential as an anti-inflammatory agent in chronic inflammatory conditions . -
Antioxidant Efficacy:
Another study focused on the antioxidant capabilities of phenolic compounds related to this compound. The results showed a dose-dependent increase in free radical scavenging activity, supporting its role as a protective agent against oxidative damage . -
Antimicrobial Activity:
Research investigating the antimicrobial effects revealed that this compound exhibited inhibitory effects against several pathogenic bacteria, highlighting its potential use in developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(1-Methyl-1-phenylethyl)phenol | Structure | Antioxidant, Anti-inflammatory |
| Ferulic Acid | Structure | Antioxidant, Antimicrobial |
The comparison shows that while there are similarities in biological activities among these compounds, the unique structural features of this compound provide distinct advantages for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the phenoxy group is introduced to a butanoic acid backbone. A patent (EP 4 374 877 A2) describes analogous methods for phenoxy-substituted carboxylic acids, emphasizing the use of catalytic bases like K₂CO₃ in aprotic solvents (e.g., DMF) to enhance yield . Purity optimization involves recrystallization using ethanol/water mixtures and validation via HPLC (retention time analysis, as in Table 1 from Pharmacopeial Forum) to ensure <0.1% impurities .
Q. What analytical techniques are most suitable for characterizing this compound, and how should conflicting spectral data (e.g., NMR vs. LC-MS) be resolved?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the aromatic substitution pattern and tert-butyl group (1-methyl-1-phenylethyl moiety).
- LC-MS : Validate molecular weight (e.g., C₂₈H₃₆O₆ analogs in ) with ESI-MS in negative ion mode .
- Conflict Resolution : Cross-reference retention times with established standards (e.g., Table 1 in ) and perform spiking experiments to confirm identity. Conflicting data may arise from stereoisomers; chiral HPLC with polysaccharide columns can resolve enantiomeric purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods for synthesis steps to minimize inhalation risks .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Contaminated clothing must be removed immediately and professionally laundered .
- Emergency Measures : Eyewash stations and emergency showers must be accessible. For skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic residues .
Advanced Research Questions
Q. How can in vitro models be designed to evaluate the biological activity of this compound, particularly in relation to structural analogs with known anti-inflammatory properties?
- Methodological Answer : Structural analogs (e.g., 2-substituted phenoxy propionic acids in ) show COX-2 inhibition. Design assays using human macrophage cells (THP-1) to measure prostaglandin E₂ (PGE₂) suppression via ELISA. Compare IC₅₀ values with fenofibric acid derivatives (Table 1, ) to assess potency . Include positive controls (e.g., ibuprofen) and validate selectivity via COX-1/COX-2 enzymatic assays .
Q. What strategies can mitigate low aqueous solubility during formulation studies for in vivo pharmacokinetic testing?
- Methodological Answer :
- Salt Formation : React with sodium bicarbonate to generate the sodium salt, improving solubility (as demonstrated for 4-phenylbutyric acid derivatives in ).
- Nanoformulation : Use PEGylated liposomes (size: 100–200 nm) to encapsulate the compound, enhancing bioavailability. Monitor stability via dynamic light scattering (DLS) .
- Co-Solvents : Employ cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v in PBS, with solubility validated by UV-Vis spectroscopy .
Q. How does stereochemistry at the butanoic acid moiety influence pharmacological activity, and what methods are recommended for enantiomeric resolution?
- Methodological Answer : Enantiomers may exhibit differential binding to targets like PPAR-α/γ. Resolve racemic mixtures using chiral chromatography (Chiralpak AD-H column, hexane/isopropanol mobile phase). Compare circular dichroism (CD) spectra with synthetic enantiopure standards (e.g., (R)- and (S)-configured analogs in ) . In vivo, conduct pharmacokinetic studies in rodents to assess AUC and half-life differences between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
